molecular formula C10H9Cl2FN2S B13577587 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride

Cat. No.: B13577587
M. Wt: 279.16 g/mol
InChI Key: NYTHWPNLZSEEOA-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride is a chemical compound that belongs to the thiazole class of compounds Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . For this compound, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are used as precursors. The reaction is carried out under reflux conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H9Cl2FN2S

Molecular Weight

279.16 g/mol

IUPAC Name

5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C10H8ClFN2S.ClH/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7;/h1-2,4-5H,3H2,(H2,13,14);1H

InChI Key

NYTHWPNLZSEEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F.Cl

Origin of Product

United States

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